N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethoxybenzamide N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1019097-74-5
VCID: VC11920810
InChI: InChI=1S/C24H24N6O3/c1-15-13-16(2)30(29-15)23-12-11-22(27-28-23)25-18-6-8-19(9-7-18)26-24(31)17-5-10-20(32-3)21(14-17)33-4/h5-14H,1-4H3,(H,25,27)(H,26,31)
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)C
Molecular Formula: C24H24N6O3
Molecular Weight: 444.5 g/mol

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethoxybenzamide

CAS No.: 1019097-74-5

Cat. No.: VC11920810

Molecular Formula: C24H24N6O3

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethoxybenzamide - 1019097-74-5

Specification

CAS No. 1019097-74-5
Molecular Formula C24H24N6O3
Molecular Weight 444.5 g/mol
IUPAC Name N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,4-dimethoxybenzamide
Standard InChI InChI=1S/C24H24N6O3/c1-15-13-16(2)30(29-15)23-12-11-22(27-28-23)25-18-6-8-19(9-7-18)26-24(31)17-5-10-20(32-3)21(14-17)33-4/h5-14H,1-4H3,(H,25,27)(H,26,31)
Standard InChI Key NCXQONZLFJKANE-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)C
Canonical SMILES CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)C

Introduction

Components of the Compound

  • Pyrazole Moiety (3,5-Dimethyl-1H-Pyrazole): Pyrazoles are five-membered heterocyclic compounds known for their biological activities, including anti-inflammatory and antimicrobial properties. The 3,5-dimethyl substitution enhances the stability and reactivity of the pyrazole ring .

  • Pyridazine Moiety (6-(3,5-Dimethyl-1H-Pyrazol-1-yl)pyridazin-3-yl): Pyridazines are six-membered heterocyclic compounds with a wide range of applications, including plant growth regulation and pharmaceuticals. The incorporation of a pyrazole moiety into a pyridazine ring can enhance its biological activity .

  • Benzamide Moiety (3,4-Dimethoxybenzamide): Benzamides are known for their diverse pharmacological activities, including antipsychotic and anti-inflammatory effects. The 3,4-dimethoxy substitution can influence the compound's solubility and bioavailability .

Synthesis and Characterization

The synthesis of such a compound would typically involve multiple steps, starting with the preparation of the pyrazole and pyridazine components, followed by their coupling to form the pyridazinyl-pyrazolyl moiety. This intermediate would then be linked to the benzamide part through a suitable amide-forming reaction.

StepReactionConditions
1Synthesis of 3,5-dimethylpyrazoleAlkylation of pyrazole ring
2Synthesis of pyridazine moietyHeterocyclization reactions
3Coupling of pyrazole and pyridazineNucleophilic substitution or cross-coupling
4Formation of benzamide moietyAmidation reaction
5Final coupling to form target compoundAmide bond formation

Potential Applications

Given the components involved, this compound could exhibit a range of biological activities:

  • Pharmaceutical Applications: The benzamide and pyridazine components suggest potential antipsychotic or anti-inflammatory effects.

  • Agricultural Applications: The pyridazine moiety might confer plant growth regulatory properties, similar to those observed in related compounds .

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